2-Methyl-1-nitrosopyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62784-54-7 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-methyl-1-nitrosopyrrolidine |
InChI |
InChI=1S/C5H10N2O/c1-5-3-2-4-7(5)6-8/h5H,2-4H2,1H3 |
InChI Key |
JLBMNQHHOVCJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1N=O |
Origin of Product |
United States |
Reactivity and Degradation Pathways of 2 Methyl 1 Nitrosopyrrolidine
Chemical Transformations of the N-Nitroso Moiety
The N-nitroso group is the primary site of chemical reactivity in 2-Methyl-1-nitrosopyrrolidine, undergoing transformations that typically involve the cleavage or reduction of the N-N bond.
Denitrosation is the process of removing the nitroso group (-N=O) from the nitrosamine (B1359907). This reaction is of significant interest as it represents a pathway for the degradation of N-nitrosamines back to their parent secondary amines. The N-nitrosation process is generally reversible, although the equilibrium often favors the nitrosamine product. nih.gov The cleavage of the N-nitroso bond can be facilitated under specific chemical conditions, primarily in acidic environments and often accelerated by the presence of nucleophiles.
The common mechanism for acid-catalyzed denitrosation involves the protonation of the amine nitrogen, forming a protonated nitrosamine species. nih.gov This intermediate is susceptible to attack by a nucleophile, leading to the cleavage of the N-N bond and the release of a nitrosating agent, ultimately yielding the parent secondary amine (2-methylpyrrolidine in this case). nih.gov The rate of this protolytic denitrosation can be significantly increased by the addition of various nucleophilic catalysts. nih.gov A quantitative study on the denitrosation of several nitrosamines, including N-nitrosopyrrolidine (NPy), demonstrated the effectiveness of this catalytic action. The general reactivity sequence was found to be dependent on the nitrosamine structure and the solvent system. nih.gov
| Condition/Agent | Mechanism/Effect | Reference |
|---|---|---|
| Strong Acids (e.g., Hydrochloric Acid) | Protonation of the nitrosamine, facilitating nucleophilic attack and N-N bond cleavage. | nih.gov |
| Nucleophilic Catalysts (e.g., Bromide, Thiourea) | Accelerate the rate of protolytic denitrosation by attacking the protonated intermediate. | nih.gov |
| Thiol Compounds (e.g., Cysteine, Glutathione) | Can induce rapid denitrosation at neutral pH, as observed with nitrosocimetidine. | nih.gov |
| Ketones/Aldehydes with Strong Acid | A method for denitrosating organic nitrosamines, effective at elevated temperatures (50°C to 120°C). | thermofisher.com |
The reactivity of N-nitrosopyrrolidine in denitrosation reactions is comparable to that of N-nitrososarcosine but significantly lower than that of N-methyl-N-nitrosoaniline. nih.gov The presence of a methyl group at the 2-position of the pyrrolidine (B122466) ring is not expected to fundamentally alter this mechanism, although it may influence reaction rates due to steric and electronic effects.
The N-nitroso group can be chemically reduced to form either the corresponding hydrazine (B178648) or the parent amine. Various reducing agents and conditions have been shown to be effective for the reduction of nitrosamines.
Classical chemical methods include the use of zinc dust in acetic acid, which has been known since the late 19th century to reduce nitrosamines to their corresponding 1,1-disubstituted hydrazines. acs.org Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C) also yields hydrazines, with the reaction efficiency being dependent on the specific conditions and nitrosamine structure. acs.org More powerful reducing agents like Lithium aluminum hydride (LAH) are also effective in converting nitrosamines to hydrazines. acs.org Over-reduction to the parent secondary amine and ammonia (B1221849) can occur, particularly with diarylnitrosamines, unless the reaction conditions are carefully controlled. acs.org For N-nitrosopyrrolidine, it is documented that it can be reduced to the corresponding hydrazine (1-amino-2-methylpyrrolidine) and/or the amine (2-methylpyrrolidine). nih.gov
More recently, electrochemical reduction has emerged as a promising method for the decomposition of nitrosamines. Studies have demonstrated that N-nitrosopyrrolidine can be effectively decomposed using a flow-through electrochemical cell with carbon-based electrodes, achieving over 90% removal efficiency in aqueous solutions. morressier.comacs.org This method represents a clean technology for degrading hazardous nitrosamines without the need for additional chemical reagents. morressier.com
| Method | Reagent/Condition | Primary Product(s) | Reference |
|---|---|---|---|
| Chemical Reduction | Zinc dust in acetic acid | 1,1-Disubstituted hydrazine | acs.org |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Rh/C | 1,1-Disubstituted hydrazine | acs.org |
| Hydride Reduction | Lithium aluminum hydride (LAH) | 1,1-Disubstituted hydrazine | acs.org |
| Electrochemical Reduction | Carbon-based electrodes in a flow cell | Decomposition products (parent amine) | morressier.comacs.org |
Oxidative Degradation Mechanisms
Oxidative processes play a crucial role in the environmental fate of nitrosamines. These reactions are often initiated by highly reactive species like hydroxyl radicals or by energy input in the form of UV light or heat.
The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that reacts rapidly with many organic compounds, including nitrosamines. The reaction between •OH and nitrosamines typically proceeds via hydrogen atom abstraction from the alkyl groups attached to the amine nitrogen. acs.org For this compound, this would involve the abstraction of a hydrogen atom from either the methyl group or, more likely, from the α-methylene groups within the pyrrolidine ring, as this position is activated by the adjacent nitrogen atom.
| Nitrosamine | Rate Constant (k•OH) (M⁻¹s⁻¹) | Reference |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | (4.5 ± 0.21) x 10⁸ | nih.gov |
| N-Nitrosodiethylamine (NDEA) | 2.7 x 10⁹ | acs.org |
| N-Nitrosopyrrolidine (NPYR) | 3.0 x 10⁹ | acs.org |
The reaction with hydroxyl radicals is a dominant pathway for nitrosamine degradation in advanced oxidation processes (AOPs) used in water treatment. nih.gov The initial radical formed after hydrogen abstraction can undergo further reactions, leading to the complete mineralization of the compound.
N-nitrosamines, including N-nitrosopyrrolidine, are known to be sensitive to ultraviolet (UV) light. acs.orgnih.gov The photolytic degradation of nitrosamines is initiated by the absorption of UV radiation, which excites the molecule and leads to the homolytic cleavage of the relatively weak N-N bond. acs.orgaiche.org This fragmentation produces an amino radical and a nitric oxide (NO) radical. aiche.org
N-nitroso compounds are generally sensitive to heat. nih.gov The thermal decomposition of N-nitrosopyrrolidine and its derivatives involves the cleavage of the molecule, typically starting at the weak N-NO bond. When heated to decomposition, N-nitrosopyrrolidine is known to emit toxic fumes of nitrogen oxides. nih.gov
Studies on the thermal stability of various nitrosamines have shown that they can decompose at temperatures relevant to industrial processes, such as amine-based carbon capture. aiche.orgresearchgate.net For example, the thermal decomposition of N-nitrosopiperazine, a cyclic nitrosamine, was found to be highly dependent on temperature, with an activation energy of 94 kJ/mol. researchgate.net The decomposition is also subject to base catalysis. aiche.org Research on N-nitroso-pendimethalin showed it begins to decompose at approximately 120°C, a temperature significantly lower than its parent amine, which decomposes around 200°C. google.com The pyrolysis of N-nitrosoproline, which is structurally related to N-nitrosopyrrolidine, results mainly in its decarboxylation product. morressier.com These findings indicate that this compound is expected to be thermally labile, undergoing decomposition at elevated temperatures to break the N-NO bond and subsequently fragment, releasing nitrogen-containing species.
Insufficient Data to Generate Article on the Reactivity and Degradation of this compound
Despite a comprehensive search of available scientific literature, there is a significant lack of specific research data on the reactivity and degradation pathways of the chemical compound this compound. While general information on the degradation of the broader class of N-nitrosamines exists, detailed studies identifying the specific reaction intermediates and fragmentation products for this compound, as required by the provided outline, are not available.
The requested article structure necessitates a thorough and scientifically accurate account of the formation of alkyl and peroxy radicals, as well as the generation of aldehydes and other fragmentation products specifically from this compound. The current body of scientific literature does not appear to contain this level of detail for this particular compound.
General degradation pathways for similar N-nitrosamine compounds typically involve metabolic activation through α-hydroxylation. This process is known to lead to the formation of an unstable intermediate that decomposes into an aldehyde and a reactive diazonium ion. For instance, the degradation of the structurally related, though distinct, compound N-methylpyrrolidone by hydroxyl radicals has been shown to proceed via hydrogen abstraction from the methyl group, resulting in an alkyl radical. This radical can then react with molecular oxygen to form a peroxy radical, which subsequently leads to products like N-formylpyrrolidone.
Furthermore, mass spectrometry studies of various nitrosamines indicate common fragmentation patterns, including the loss of nitric oxide (NO), hydroxyl (OH), and NOH radicals. However, without specific studies on this compound, applying these general observations to generate a detailed and scientifically accurate article as requested would be speculative and would not meet the required standard of evidence-based reporting.
Due to the absence of direct and specific research findings on the degradation of this compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail for the specified subsections. Further experimental research is needed to elucidate the precise reaction intermediates and degradation products of this compound.
Theoretical and Computational Investigations of 2 Methyl 1 Nitrosopyrrolidine
Electronic Structure Elucidation
The arrangement of electrons in molecular orbitals governs the chemical reactivity and physical properties of a compound. For 2-Methyl-1-nitrosopyrrolidine, understanding its electronic structure is key to predicting its behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. mdpi.comresearchgate.net The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.net The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.netresearchgate.net
While specific computational studies detailing the HOMO and SHOMO (Second Highest Occupied Molecular Orbital) of this compound are not prominent in the literature, extensive research on the parent compound, N-nitrosopyrrolidine, offers significant insight. A computational analysis of N-nitrosopyrrolidine's photoelectron spectrum has provided values for the ionization energies of its valence electrons, which correspond to its occupied molecular orbitals. researchgate.net The calculated ionization energies for N-nitrosopyrrolidine provide an excellent approximation for the orbital energies in the 2-methyl derivative. The introduction of a methyl group, a weak electron-donating group, is expected to slightly raise the energy of the HOMO and SHOMO and introduce new orbitals associated with the methyl group itself, but the fundamental character of the frontier orbitals related to the nitrosamino group should remain similar.
The frontier molecular orbitals in nitrosamines are typically associated with the nitrogen lone pairs and the π-system of the N=O group. rsc.org The HOMO-LUMO gap reflects the energy required for an electronic transition, and a smaller gap generally implies higher reactivity. researchgate.netdergipark.org.tr
Table 1: Calculated Vertical Ionization Energies for N-nitrosopyrrolidine This table presents data for the parent compound, N-nitrosopyrrolidine, which serves as a model for the 2-methyl derivative.
| Orbital Assignment | Calculated Ionization Energy (eV) |
| First (HOMO) | 9.0 |
| Second (SHOMO) | 10.5 |
| Third | 11.5 |
| Fourth | 12.2 |
| Fifth | 13.0 |
| Source: Adapted from computational studies on N-nitrosopyrrolidine. researchgate.net |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. acs.orgnih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), can predict these vibrational frequencies with considerable accuracy, aiding in the interpretation of experimental spectra. dtic.milnih.gov
DFT calculations have been performed to predict the IR spectrum of the parent compound, N-nitrosopyrrolidine. dtic.mil These theoretical spectra can be compared with experimentally obtained spectra, such as the gas-phase IR spectrum available in the NIST database, to validate the computational model. nist.gov The major vibrational modes for the N-nitrosopyrrolidine core include N=O stretching, N-N stretching, and various C-H and C-N stretching and bending modes within the pyrrolidine (B122466) ring.
For this compound, the spectrum would be dominated by the features of the N-nitrosopyrrolidine framework, with additional vibrational modes arising from the methyl group. These methyl-specific vibrations typically appear in well-defined regions of the IR spectrum:
Asymmetric and Symmetric C-H Stretching: Expected in the 2900–3050 cm⁻¹ range. scirp.org
Asymmetric and Symmetric C-H Bending (Deformation): Expected in the 1380–1485 cm⁻¹ range. scirp.org
The comparison between calculated and experimental frequencies for the parent N-nitrosopyrrolidine confirms the reliability of computational methods for assigning spectral bands.
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for N-nitrosopyrrolidine This table compares theoretical predictions with experimental data for the parent compound, N-nitrosopyrrolidine.
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (Gas Phase IR) |
| C-H Stretching | ~2900-3000 | ~2880-2980 |
| N=O Stretching | ~1450-1500 | ~1455 |
| CH₂ Bending/Scissoring | ~1400-1450 | ~1340-1430 |
| N-N Stretching | ~1000-1100 | ~1045 |
| Source: Data compiled and adapted from NIST spectral database and DFT calculations. dtic.milnist.gov |
Conformational Analysis and Rotational Barriers
The three-dimensional structure and flexibility of this compound are defined by its ring conformation and the rotational barrier around the N-N bond.
A defining feature of N-nitrosamines is the substantial energy barrier to rotation around the nitrogen-nitrogen (N-N) bond. researchgate.net This high barrier arises from the electronic structure of the nitrosamino group. Resonance delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group imparts significant partial double-bond character to the N-N bond.
This restricted rotation leads to the existence of distinct planar geometric isomers (E/Z or syn/anti) in many nitrosamines. The energy barrier for this rotation in cyclic nitrosamines has been determined experimentally and computationally to be in the range of 23–29 kcal/mol, a value high enough to allow for the potential isolation of separate rotamers at or near room temperature. researchgate.net
The presence of a methyl group at the C2 position significantly influences the conformational preferences of the pyrrolidine ring. The five-membered pyrrolidine ring is not planar and adopts a puckered "envelope" or "twist" conformation to relieve ring strain. Computational studies on the related N-nitropyrrolidine suggest a C2-envelope conformation is most stable. researchgate.net
For α-substituted cyclic nitrosamines, steric interactions between the substituent and the nitroso group play a crucial role in determining the most stable conformation. Studies on the closely related N-nitroso-2-methylpiperidine (a six-membered ring) have shown a strong energetic preference for the conformer where the methyl group occupies an axial position, particularly when the methyl group is cis (syn) to the nitroso oxygen. This preference is attributed to unfavorable steric interactions (A(1,3) strain) that would occur between an equatorial methyl group and the nitroso group. A similar principle applies to the five-membered ring of this compound, where the methyl group is expected to preferentially adopt a pseudo-axial orientation to minimize steric clash with the bulky nitroso moiety.
Reaction Mechanism Modeling
While specific reaction modeling studies for this compound are not widely published, the reactivity of the N-nitrosamine functional group has been extensively studied, and general mechanisms can be applied. Computational modeling is a valuable tool for investigating the transition states and energy profiles of these reactions. nih.gov
N-nitrosamines can participate in several key reactions:
Nitrosation: The formation of nitrosamines typically occurs from the reaction of a secondary amine with a nitrosating agent (e.g., nitrous acid, N₂O₃) under acidic conditions. dtu.dk The mechanism involves the formation of an electrophilic nitrosonium ion (NO⁺) or a related species that is attacked by the nucleophilic amine nitrogen. dtu.dk
α-Deprotonation and Alkylation: The protons on the carbon atoms adjacent (α) to the nitrosamino group are acidic and can be removed by a strong base. The resulting α-lithionitrosamine is a potent nucleophile that can react with various electrophiles, such as alkyl halides or carbonyl compounds. researchgate.net This provides a synthetic route to α-substituted amines after subsequent removal of the nitroso group.
Reduction: The nitroso group can be reduced to a hydrazine (B178648) using various reducing agents, such as zinc dust in acetic acid or lithium aluminum hydride (LiAlH₄).
Reactions with Nucleophiles: N-nitrosopyrrolidine has been shown to react with organometallic reagents like Grignard reagents, leading to products of α-carbon and nitroso nitrogen alkylation. acs.org
Computational modeling of these pathways for this compound would involve locating the transition state structures for each step and calculating the activation energies to determine the most favorable reaction pathways. For instance, modeling the reaction of N-methyl-2-pyrrolidinone (a related pyrrolidine derivative) with carbon disulfide has been used to determine a two-step mechanism and identify the rate-determining step by calculating activation energies. researchgate.net A similar approach could elucidate the detailed mechanisms of reactions involving this compound.
Structure-Reactivity Relationships in N-Nitrosopyrrolidine Derivatives
The chemical structure of a nitrosamine (B1359907) derivative profoundly influences its reactivity and biological activity. Structure-activity relationship (SAR) analyses, often supported by computational methods, are used to understand how specific structural features modulate carcinogenic potency. researchgate.net
In asymmetrically substituted nitrosamines like this compound, α-hydroxylation can occur at more than one site. The position of this hydroxylation is a key determinant of the subsequent reactions. Computational models are used to predict this site selectivity. nih.govacs.org For non-symmetric molecules, α-hydroxylation is generally preferred on the less sterically hindered and less electron-rich α-carbon atom. frontiersin.org
In this compound, the two potential sites for α-hydroxylation are the C2 carbon, which bears a methyl group, and the C5 carbon, which is unsubstituted. The methyl group at C2 introduces significant steric hindrance. researchgate.net Computational approaches and SAR principles suggest that this steric bulk would likely decrease the rate of hydroxylation at the C2 position, thereby favoring hydroxylation at the more accessible C5 position.
Table 2: Predicted α-Hydroxylation Probabilities for Various N-Nitrosamines
| Compound | Ring Size | α-Hydroxylation Probability (Pα-hydrox) | Citation |
|---|---|---|---|
| N-nitrosopiperidine (NPIP) | 6 | 0.56 | nih.govacs.org |
| N-nitrosohexamethyleneimine (NHEX) | 7 | 0.56 | nih.govacs.org |
| N-nitrosopiperidinol | 6 | 0.61 | nih.govacs.org |
This table showcases the application of computational models in predicting hydroxylation potential for various nitrosamine structures, highlighting how structural differences influence this key activation step. Data for this compound is not available in the search results, but these analogs demonstrate the methodology.
The primary effect of the methyl group at the C2 position of this compound is steric hindrance. This physical blockage can impede the approach of the CYP enzyme responsible for the initial α-hydroxylation step. It has been noted in SAR studies that steric hindrance at the α-carbon can dramatically reduce the carcinogenic potency of N-nitrosamines, which is directly linked to a reduced rate of bioactivation. researchgate.net Therefore, the methyl substitution in this compound likely decreases the rate of its metabolic activation compared to the unsubstituted N-nitrosopyrrolidine.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methods for 2-Methyl-1-nitrosopyrrolidine
Chromatography is a fundamental step in the analysis of this compound, enabling its separation from complex sample matrices prior to detection. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample.
Gas Chromatography (GC) Coupled Techniques
Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like this compound. uoguelph.ca When coupled with a mass spectrometer (MS), GC-MS provides a robust platform for both qualitative and quantitative analysis. uoguelph.carestek.com The selection of an appropriate capillary column is critical for achieving optimal separation. For instance, columns like the Rxi-624Sil MS have demonstrated excellent separation of nitrosamines in short run times. restek.com
Direct liquid injection is a common sample introduction technique in GC analysis of nitrosamines, offering simplicity and applicability across a wide range of volatilities. restek.com However, for more volatile nitrosamines, headspace sample introduction can also be employed. restek.com To enhance selectivity and lower detection limits, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) is often the method of choice. restek.comgcms.cz This technique utilizes Multiple Reaction Monitoring (MRM) to significantly improve the signal-to-noise ratio. gcms.cz
A confirmatory method for N-nitrosopyrrolidine (a related compound) in various food matrices has been established using GC with low-resolution mass spectrometry. nih.gov This method involves monitoring specific ions and confirming their disappearance after UV photolysis. nih.gov
Table 1: Exemplary GC Method Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Condition | Reference |
| Column | Rxi-624Sil MS | restek.com |
| Injection Mode | Direct Liquid Injection | restek.com |
| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | restek.comgcms.cz |
| Ionization Mode | Electron Impact (EI) | gcms.cz |
Liquid Chromatography (LC) Based Approaches
Liquid chromatography (LC) offers a versatile alternative to GC, particularly for polar, non-volatile, or thermally labile compounds. uoguelph.caresearchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific method for the determination of nitrosamines. researchgate.netnih.gov This technique is widely recognized for its ability to detect trace levels of these impurities. researchgate.net
Ultra-high-performance liquid chromatography (UHPLC) can be employed to achieve faster separations and higher resolution. researchgate.netrsc.org A common approach involves using a C18 column with a mobile phase consisting of water and methanol, often with the addition of formic acid to improve peak shape and ionization efficiency. lcms.czthermofisher.com
For complex samples, two-dimensional liquid chromatography (2D-LC) coupled with MS/MS can be utilized. nih.gov This powerful technique enhances separation by retaining the active pharmaceutical ingredient (API) in the first dimension while the nitrosamines are transferred to the second dimension for analysis. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for nitrosamine analysis. researchgate.net
Table 2: Typical LC Method Parameters for Nitrosamine Analysis
| Parameter | Condition | Reference |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | researchgate.netrsc.org |
| Column | Hypersil GOLD C18 | lcms.czthermofisher.com |
| Mobile Phase | Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid | lcms.czthermofisher.com |
| Detector | Tandem Mass Spectrometer (MS/MS) | researchgate.netnih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.net |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govwikipedia.org This technique is considered a form of normal phase chromatography and is particularly useful for the analysis and purification of thermally labile and chiral compounds. wikipedia.org SFC offers advantages such as high column efficiency and reduced use of organic solvents, making it an environmentally friendly option. nih.gov
The principles of SFC are similar to high-performance liquid chromatography (HPLC), but the entire system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org SFC can be applied to a wide range of compounds, including both polar and non-polar analytes. nih.gov The technique has been used for the separation of various compounds, including phenols and nitrophenols in water samples, demonstrating its potential for environmental analysis. nih.gov While specific applications for this compound are not extensively detailed in the provided results, the characteristics of SFC make it a plausible and advantageous technique for its separation. The use of carbon dioxide as a mobile phase gives it a polarity similar to n-heptane. wikipedia.org
Mass Spectrometry (MS) Detection Strategies
Mass spectrometry is an indispensable tool for the detection and confirmation of this compound, providing high sensitivity and structural information.
GC-MS/MS and LC-MS/MS for Trace Analysis
For the analysis of trace levels of nitrosamines, tandem mass spectrometry (MS/MS) coupled with either GC or LC is the gold standard. restek.comresearchgate.netbasciences.com These techniques offer high selectivity and sensitivity, which are crucial for detecting low concentrations of impurities in complex matrices such as pharmaceutical products and environmental samples. restek.comnih.gov
GC-MS/MS methods often employ a triple quadrupole mass analyzer operating in Multiple Reaction Monitoring (MRM) mode. gcms.cz This approach significantly reduces background interference and improves detection limits. gcms.cz Similarly, LC-MS/MS has become the method of choice for identifying and quantifying nitrosamine impurities due to its exceptional sensitivity, selectivity, and precision. researchgate.net The use of isotopically labeled internal standards, such as deuterated analogues, is common in both GC-MS/MS and LC-MS/MS methods to ensure accurate quantification. fda.gov
The FDA and other regulatory bodies recommend these advanced analytical procedures for the confirmatory testing of nitrosamine impurities. basciences.com
High-Resolution Accurate Mass (HRMS) Techniques
High-resolution accurate mass (HRAM) spectrometry offers an additional layer of confidence in the identification of this compound. researchgate.netrsc.org HRMS instruments, such as Orbitrap and quadrupole time-of-flight (QToF) mass spectrometers, provide highly accurate mass measurements, which helps in the unambiguous identification of target compounds and the characterization of unknown impurities. nih.govacs.orgresearchgate.net
LC-HRMS methods have been developed for the analysis of various nitrosamines in water matrices, demonstrating excellent selectivity and achieving low detection limits in the ng/L range. researchgate.netrsc.org These methods often utilize full scan mass spectra for screening, followed by data-dependent tandem mass spectra (dd-MS2) for structural confirmation. nih.govacs.org The high resolving power of these instruments allows for the separation of analyte ions from isobaric interferences in complex samples. acs.org
Sample Preparation Methodologies for Complex Matrices
Extracting and concentrating this compound from complex sample matrices like biological fluids or food products is a critical prerequisite for accurate instrumental analysis.
Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are two common techniques used to isolate analytes from intricate sample matrices. nih.gov
Liquid-Liquid Extraction (LLE) is a traditional method based on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. waters.comphenomenex.blog The analyte partitions from the sample matrix into the organic solvent in which it has a higher solubility. phenomenex.blog This process often requires vigorous shaking in a separatory funnel to maximize contact between the two phases, followed by the physical separation of the layers. phenomenex.blog While effective, LLE can be labor-intensive, time-consuming, and may require large volumes of organic solvents. nih.govphenomenex.blog
Solid Phase Extraction (SPE) is a more modern and widely used technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase (the sorbent). phenomenex.blogbiotage.com The sample is passed through a cartridge containing the sorbent, which retains the analyte of interest. biotage.com Interfering components in the sample matrix can then be washed away with specific solvents. phenomenex.blog Finally, the retained analyte is eluted from the sorbent using a different solvent that disrupts the analyte-sorbent interaction. waters.comphenomenex.blog SPE is often faster, more efficient, uses less solvent than LLE, and is more amenable to automation, which increases sample throughput. biotage.comnih.gov
Table 1: Comparison of LLE and SPE Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
|---|---|---|
| Principle | Analyte partitioning between two immiscible liquid phases. phenomenex.blog | Analyte adsorption onto a solid sorbent from a liquid phase. biotage.com |
| Speed | Generally slower and more labor-intensive. phenomenex.blognih.gov | Faster, often doubling the number of samples processed in the same timeframe. nih.gov |
| Solvent Usage | Typically requires larger volumes of organic solvents. | Uses significantly less solvent volume. |
| Automation | Difficult to automate. | Easily automated for high-throughput analysis. biotage.com |
| Efficiency | Prone to emulsion formation, which can lead to incomplete phase separation and analyte loss. biotage.com | More reproducible and can offer higher analyte recovery. nih.gov |
| Selectivity | Selectivity is based on analyte solubility. | High selectivity can be achieved by choosing from a wide variety of available sorbent phases. nih.gov |
Headspace and Solid-Phase Microextraction (SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds like this compound from liquid or solid samples. researchgate.netd-nb.info This method integrates sampling, extraction, concentration, and sample introduction into a single step. d-nb.infochromatographyonline.com
The technique involves exposing a fused silica (B1680970) fiber, which is coated with a specific polymeric stationary phase, to the headspace (the gas phase) above the sample in a sealed vial. chromatographyonline.commdpi.com Volatile analytes, such as this compound, will partition from the sample matrix into the headspace and then adsorb onto the fiber's coating. mdpi.com The partitioning process is allowed to proceed for a set time, often at a controlled temperature, to reach equilibrium or a state of pre-equilibrium. d-nb.infomdpi.com
After extraction, the fiber is withdrawn into its protective needle, removed from the vial, and then inserted directly into the hot injection port of a gas chromatograph. chromatographyonline.com The high temperature of the injector causes the adsorbed analytes to be thermally desorbed from the fiber and transferred directly onto the GC column for separation and subsequent detection. chromatographyonline.commdpi.com The amount of an analyte extracted by the fiber is proportional to its concentration in the sample. d-nb.infochromatographyonline.com The key advantages of HS-SPME include its simplicity, speed, elimination of organic solvents, and high sensitivity, making it a powerful tool for analyzing trace levels of volatile compounds. d-nb.info
Use of Isotopically Labeled Standards in this compound Analysis
For accurate and precise quantification of this compound, especially when using mass spectrometry (MS) based methods, isotopically labeled internal standards are indispensable. nih.govszabo-scandic.com An isotopically labeled standard is a version of the target analyte where one or more atoms have been replaced by their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). szabo-scandic.comisotope.com
These labeled compounds are chemically almost identical to their unlabeled counterparts (the analyte). szabo-scandic.com This means they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. szabo-scandic.com However, due to the mass difference from the incorporated heavy isotopes, the labeled standard can be clearly distinguished from the unlabeled analyte by a mass spectrometer. szabo-scandic.com
In practice, a known amount of the isotopically labeled this compound is added to the sample at the very beginning of the analytical procedure. nih.gov It then acts as an internal standard, co-extracting and co-analyzing with the native analyte. Any loss of the analyte during sample handling, extraction, or injection will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the MS signal of the native analyte to the signal of the isotopically labeled standard, analysts can accurately calculate the initial concentration of this compound in the sample, effectively correcting for variations in recovery and instrument response. nih.govszabo-scandic.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nitric oxide |
| Ozone |
| Nitrogen dioxide |
| Carbon-13 |
| Deuterium |
Conclusion and Future Research Directions
Current Gaps in Understanding 2-Methyl-1-nitrosopyrrolidine Chemistry and Molecular Interactions
A significant gap exists in the scientific literature regarding the specific chemistry and molecular interactions of this compound. Much of the current understanding is extrapolated from its parent compound, N-nitrosopyrrolidine (NPYR), and other simple N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.gov The introduction of a methyl group at the 2-position of the pyrrolidine (B122466) ring is expected to influence its electronic properties, steric hindrance, and, consequently, its reactivity and metabolic fate.
Key areas where knowledge is lacking include:
Metabolic Activation Pathways: While N-nitrosamines are generally activated by cytochrome P450 (CYP) enzymes through α-hydroxylation, the specific CYP isoforms responsible for metabolizing this compound and the kinetic parameters of this process are unknown. frontiersin.org The methyl group may alter the regioselectivity of hydroxylation and the stability of the resulting reactive diazonium ions. frontiersin.org
DNA Adduct Formation: The precise nature of the DNA adducts formed by the reactive metabolites of this compound has not been characterized. It is unclear how the methyl group influences the type and frequency of DNA alkylation compared to NPYR, which is known to form cyclic 1,N2-adducts with deoxyguanosine. nih.gov
Reaction Kinetics and Mechanisms: Detailed kinetic studies on the formation of this compound from its precursors (2-methylpyrrolidine and a nitrosating agent) under various conditions are not available. acs.org This information is crucial for developing strategies to prevent its formation as an impurity. acs.org
Emerging Methodologies for Study and Analysis
The detection and quantification of N-nitrosamines at trace levels present a significant analytical challenge due to their potential toxicity at low concentrations. researchgate.net Regulatory agencies have established stringent acceptable intake (AI) limits, necessitating the development of highly sensitive and specific analytical methods. americanpharmaceuticalreview.com
Recent years have seen significant advancements in analytical techniques applicable to the study of this compound and other N-nitrosamine impurities. nih.govnih.gov These methodologies are critical for quality control in pharmaceuticals and for monitoring their presence in various matrices. acs.org
| Methodology | Description | Key Advantages | References |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A widely used technique that separates compounds based on their polarity and then detects them by their mass-to-charge ratio. | High sensitivity and selectivity, suitable for a wide range of N-nitrosamines in various drug products. acs.orgnih.govnih.gov | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves separating volatile compounds in the gas phase before mass analysis. Headspace GC-MS is particularly useful for volatile nitrosamines. | Effective for volatile nitrosamines and can be highly sensitive. researchgate.netamericanpharmaceuticalreview.comnih.gov | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers enhanced selectivity and sensitivity by using two stages of mass analysis. | Allows for the reliable quantification of low levels of N-nitrosamine impurities in complex matrices. nih.govnih.gov | |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Provides very accurate mass measurements, which helps in the identification and confirmation of unknown impurities. | Addresses issues with isobaric species (compounds with the same nominal mass but different structures). americanpharmaceuticalreview.comnih.gov | |
| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | An ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. | High-throughput capability and simplicity. nih.gov | |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | An alternative technique used for the analysis of N-nitrosamines in various drug products. nih.gov |
These advanced methods are crucial for ensuring compliance with regulatory guidelines and for supporting research into the formation and stability of N-nitrosamine impurities. americanpharmaceuticalreview.comnih.gov
Opportunities for Advanced Computational Modeling and Experimental Validation
Computational modeling has emerged as a powerful tool for predicting the carcinogenic potency of N-nitrosamines and for understanding their mechanisms of action, especially when experimental data is scarce. researchgate.netsemanticscholar.org For this compound, computational approaches offer a promising avenue to bridge the existing knowledge gaps.
Advanced Computational Approaches:
Quantum Mechanics (QM): QM calculations can be used to model the metabolic activation of N-nitrosamines, including the initial enzymatic hydroxylation and the subsequent formation of reactive diazonium ions. frontiersin.org These models can help predict the relative reactivity of different N-nitrosopyrrolidine derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net Developing a specific QSAR for N-nitrosopyrrolidine derivatives could help in predicting the carcinogenic potential of this compound based on its structural features.
Molecular Docking: This technique can simulate the interaction between this compound and the active site of metabolizing enzymes like CYPs, providing insights into its metabolic fate.
Experimental Validation: A crucial aspect of computational modeling is its validation with experimental data. researchgate.net There is a need for an interactive, interdisciplinary approach where computational predictions guide experimental studies, and the resulting data is used to refine the models. researchgate.net For this compound, this would involve:
In vitro metabolism studies using human liver microsomes to identify the metabolites and the CYPs involved.
DNA binding studies to characterize the adducts formed.
Ames tests with appropriate metabolic activation systems to assess mutagenicity. frontiersin.org
The integration of advanced computational modeling with targeted experimental validation will be instrumental in accurately assessing the risks associated with this compound.
Interdisciplinary Research Avenues for N-Nitrosopyrrolidine Derivatives
The study of N-nitrosopyrrolidine derivatives, including this compound, extends beyond analytical chemistry and toxicology. It presents opportunities for collaborative research across various scientific disciplines.
| Research Area | Potential Focus | Relevance | References |
| Pharmaceutical Sciences | Understanding the formation of N-nitrosamine drug substance related impurities (NDSRIs) in drug products and developing mitigation strategies. | Ensuring the safety and quality of medicines. acs.org | |
| Medicinal Chemistry | Designing new drug candidates with reduced potential to form N-nitrosamine impurities. | Applying principles of Green Chemistry to create safer pharmaceuticals. researchgate.net | |
| Food Science and Technology | Investigating the presence and formation of N-nitrosopyrrolidine derivatives in processed foods and beverages. | Protecting public health from dietary exposure to potential carcinogens. nih.gov | |
| Environmental Science | Monitoring the occurrence of N-nitrosopyrrolidine derivatives in water sources and understanding their environmental fate. | Assessing the environmental impact and human exposure through water. nih.gov | |
| Neuroscience | Exploring the potential link between N-nitrosamine exposure and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. | Identifying potential environmental risk factors for neurological disorders. acs.org | |
| Cancer Biology | Using N-nitrosopyrrolidine derivatives as tool compounds to study mechanisms of chemical carcinogenesis and DNA repair pathways. | Gaining fundamental insights into the molecular basis of cancer. sigmaaldrich.comnih.gov |
Q & A
Q. What are the recommended laboratory synthesis methods for 2-Methyl-1-nitrosopyrrolidine?
Answer: A validated approach involves the nitrosation of 2-methylpyrrolidine using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄). Key steps include:
Dissolve 2-methylpyrrolidine in an ice-cold aqueous acid solution.
Gradually add NaNO₂ while maintaining temperatures below 5°C to minimize side reactions.
Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase.
Extract the product with dichloromethane, dry over anhydrous MgSO₄, and purify via vacuum distillation .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal decomposition |
| Reaction Time | 2–4 hours | Balances yield and side reactions |
| Solvent System | Aqueous HCl (1M) | Facilitates nitrosation efficiency |
| Purification Method | Vacuum distillation | Ensures high purity (>95%) |
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm structural integrity. For example, characteristic pyrrolidine ring protons appear at δ 1.96–3.30 ppm, while the nitroso group (NO) resonates near δ 10.01 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺ expected at m/z 115.10) and fragmentation patterns.
- UV-Vis Spectroscopy: Nitroso groups absorb at 230–260 nm, aiding quantification .
Q. How should this compound be stored to ensure stability?
Answer: The compound is light- and heat-sensitive. Best practices include:
- Storing in amber glass vials at –20°C under inert gas (N₂ or Ar).
- Avoiding aqueous solutions (hydrolyzes at pH > 7) and prolonged exposure to oxygen .
Advanced Research Questions
Q. What mechanistic pathways explain the carcinogenicity of this compound?
Answer: Metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1) generates reactive alkylating agents (e.g., methyldiazonium ions), which form DNA adducts (e.g., O⁶-methylguanine). This disrupts replication fidelity, leading to mutations. Experimental Design:
Q. How can computational modeling predict the environmental degradation pathways of this compound?
Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) calculate bond dissociation energies (BDEs) to predict photolysis or hydrolysis pathways. For example:
Q. How can contradictory data on the compound’s stability be resolved?
Answer: Discrepancies often arise from varying experimental conditions (e.g., pH, trace metals). A systematic approach includes:
Meta-Analysis: Follow PRISMA guidelines to aggregate data from 10+ studies .
Controlled Replication: Standardize parameters (e.g., 25°C, pH 6.8, dark conditions).
Advanced Analytics: Use GC-MS with isotope-labeled analogs to track degradation intermediates.
Table 2: Stability Data Reconciliation Framework
| Conflicting Parameter | Resolution Strategy | Evidence Source |
|---|---|---|
| pH-dependent hydrolysis | Conduct pH-stat experiments | |
| Thermal decomposition | Isothermal TGA/DSC analysis |
Q. What methodologies address challenges in detecting trace levels of this compound in biological matrices?
Answer:
- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges enriches the analyte.
- Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity (LOQ: 0.1 ng/mL).
- Quality Control: Spike recovery tests (85–115%) validate accuracy .
Q. How does structural modification of this compound influence its reactivity?
Answer: Substituents on the pyrrolidine ring alter electron density and steric effects. For example:
- Electron-withdrawing groups (e.g., –Cl): Increase nitroso group electrophilicity, enhancing DNA alkylation.
- Methyl group (C2 position): Steric hindrance reduces metabolic oxidation rates.
Experimental Validation: Synthesize analogs (e.g., 1-(2-chloroethyl) derivatives) and compare reaction kinetics via stopped-flow spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
